molecular formula C7H16O B146929 3-Ethyl-3-pentanol CAS No. 597-49-9

3-Ethyl-3-pentanol

Cat. No. B146929
CAS RN: 597-49-9
M. Wt: 116.2 g/mol
InChI Key: XKIRHOWVQWCYBT-UHFFFAOYSA-N
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Description

3-Ethyl-3-pentanol, also known as 3-ethylpentan-3-ol, is a tertiary alcohol with the molecular formula C7H16O . It is a clear liquid and can be used to study the effect of alkanols on the micropolarity and microviscosity of the head group region, in the reverse micelles of AOT-heptane-water by fluorescence probing .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-3-pentanol is represented by the SMILES string CCC(O)(CC)CC . It contains a total of 23 bonds, including 7 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

3-Ethyl-3-pentanol reacts with chromic acid by first dehydrating to an olefin 3-ethyl-2-pentene, and then by converting the double bond to an epoxide . When treated with excess chloride, no substitution reaction is observed, because hydroxide is a bad leaving group .


Physical And Chemical Properties Analysis

3-Ethyl-3-pentanol has a molar mass of 116.204 g·mol−1 . It is a clear liquid with a density of 0.82 g/cm3 . Its boiling point is between 140–142 °C .

Scientific Research Applications

Plant Immunity Enhancement

3-Pentanol and its derivatives have been found to prime plant immunity against bacterial pathogens like Pseudomonas syringae pv. tomato. This response in Arabidopsis involves salicylic acid and jasmonic acid-dependent signaling pathways (Song, Choi, & Ryu, 2015).

Chemical Communication in Insects

3-Ethyl-4-methylpentanol is a critical component of the sex pheromone of the European slave-making ant Polyergus rufescens. It plays a significant role in mating behavior and chemical communication among these ants (Castracani et al., 2008).

Microbial Fermentation and Biofuel Production

Pentanol isomers, including 3-methyl-1-butanol, which are related to 3-Ethyl-3-pentanol, are being studied for their potential application in biofuel production. These isomers are natural by-products of microbial fermentations and are being developed through metabolic engineering (Cann & Liao, 2009).

Thermal Decomposition Studies

Studies on the thermal decomposition of pentanol isomers, such as 3-methyl-1-butanol, provide valuable kinetic data for developing detailed kinetic models for pentanol combustion, which is relevant in the context of alternative fuel research (Zhao, Ye, Zhang, & Zhang, 2012).

Fuel Blends in Diesel Engines

1-Pentanol, a higher-chain alcohol related to 3-Ethyl-3-pentanol, has been studied for its use in diesel engine blends. It's investigated for its impact on engine performance and emissions, highlighting its potential as a renewable biofuel (Yilmaz & Atmanli, 2017).

Safety And Hazards

3-Ethyl-3-pentanol is considered hazardous. It is flammable and can cause acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-ethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKIRHOWVQWCYBT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)O
Source PubChem
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9060497
Record name 3-Pentanol, 3-ethyl-
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Molecular Weight

116.20 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-3-pentanol
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Vapor Pressure

2.15 [mmHg]
Record name 3-Ethyl-3-pentanol
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Product Name

3-Ethyl-3-pentanol

CAS RN

597-49-9
Record name 3-Ethyl-3-pentanol
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Record name 3-ETHYL-3-PENTANOL
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Record name 3-Pentanol, 3-ethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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